molecular formula C12H11FO6S B6605563 ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate CAS No. 2408964-62-3

ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate

Cat. No. B6605563
CAS RN: 2408964-62-3
M. Wt: 302.28 g/mol
InChI Key: LOXDJWCXOKXTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate (EFBA) is an organic compound that has gained increased attention in recent years due to its potential applications in various scientific research studies. EFBA has been used as a reagent in organic synthesis, as a building block for drug development, and as an analytical tool in various biochemical and physiological studies.

Scientific Research Applications

Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used in a variety of scientific research studies. It has been used in organic synthesis as a reagent for the preparation of various compounds. ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has also been used as a building block for the development of novel drugs. Additionally, ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used as an analytical tool for the investigation of various biochemical and physiological processes. For example, ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to study the mechanism of action of various proteins and enzymes, and to investigate the effects of drugs on the human body.

Mechanism of Action

Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to study the mechanism of action of various proteins and enzymes. For example, ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to study the mechanism of action of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has also been used to study the mechanism of action of various other proteins and enzymes, such as the proteasome and the ATPase.
Biochemical and Physiological Effects
ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to investigate the biochemical and physiological effects of various drugs. For example, ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to investigate the effects of various drugs on the human body, including their effects on the cardiovascular system, the nervous system, and the immune system. Additionally, ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate has been used to investigate the effects of various drugs on the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate in laboratory experiments include its simple and efficient synthesis method, its ability to be used as an analytical tool, and its potential applications in the development of novel drugs. The limitations of using ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate in laboratory experiments include its potential toxicity and its limited availability in the laboratory.

Future Directions

Future research on ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate could focus on its potential applications in the development of novel drugs, its potential toxicity, and its potential applications in the study of various biochemical and physiological processes. Additionally, future research could focus on the development of new synthesis methods for ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate, as well as the development of new analytical techniques for the study of ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate. Finally, future research could focus on the optimization of ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate for use in various laboratory experiments.

Synthesis Methods

Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate can be synthesized through a two-step process. The first step involves the reaction between 2-hydroxy-1-benzofuran-6-carboxylic acid and ethyl chloroformate in the presence of a base. This reaction yields ethyl 2-{4-[(chloroformyl)oxy]-1-benzofuran-6-yl}acetate (ECBA). The second step involves the reaction between ECBA and potassium fluoride in anhydrous dimethylsulfoxide (DMSO), yielding ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate. This synthesis method is relatively simple and efficient, and it has been used in various studies to generate ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate in the laboratory.

properties

IUPAC Name

ethyl 2-(4-fluorosulfonyloxy-1-benzofuran-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO6S/c1-2-17-12(14)7-8-5-10-9(3-4-18-10)11(6-8)19-20(13,15)16/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXDJWCXOKXTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=CO2)C(=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate

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